methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride
Overview
Description
Methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride, also known as MIAA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a white crystalline powder with a molecular formula of C13H21NO3.HCl and a molecular weight of 285.77 g/mol. In
Mechanism of Action
Methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride hydrochloride exerts its therapeutic effects through multiple mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound hydrochloride also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to reduce the levels of glucose and cholesterol in diabetic rats. Additionally, this compound hydrochloride has been shown to reduce blood pressure and improve cardiac function in animal models of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory and analgesic properties. However, one limitation of this compound hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride hydrochloride. One area of interest is the exploration of its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and analgesic effects. Finally, the development of more water-soluble formulations of this compound hydrochloride may improve its efficacy and utility in clinical settings.
In conclusion, this compound hydrochloride is a promising chemical compound with potential applications in various therapeutic areas. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its ability to inhibit the growth and proliferation of cancer cells, make it an attractive candidate for further research and development.
Scientific Research Applications
Methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound hydrochloride has shown promise in the treatment of cancer, diabetes, and cardiovascular diseases. Its ability to inhibit the growth and proliferation of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis.
properties
IUPAC Name |
methyl 2-[4-[(propan-2-ylamino)methyl]phenoxy]acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(2)14-8-11-4-6-12(7-5-11)17-9-13(15)16-3;/h4-7,10,14H,8-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJRACRQKAMEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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